molecular formula C10H11BrFNO3 B8158235 5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene

Cat. No.: B8158235
M. Wt: 292.10 g/mol
InChI Key: GSLOAJOPVJGOFH-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene is an organic compound with the molecular formula C10H11BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, isobutoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1-fluoro-2-isobutoxybenzene, followed by bromination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Bromination is then performed using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and bromination steps, which offer better control over reaction conditions and improved safety. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or fluorine.

    Reduction: Formation of 5-bromo-1-fluoro-2-isobutoxy-3-aminobenzene.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene depends on its interactions with molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors. The isobutoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 5-Bromo-1,3-difluoro-2-nitrobenzene
  • 1-Bromo-2-fluoro-3-nitrobenzene

Uniqueness

5-Bromo-1-fluoro-2-isobutoxy-3-nitrobenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to similar compounds

Properties

IUPAC Name

5-bromo-1-fluoro-2-(2-methylpropoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(12)3-7(11)4-9(10)13(14)15/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLOAJOPVJGOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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